Generic antispasmodics often fail in targeted obstetric or GI applications due to short half-lives and single mechanisms. Denaverine (CAS 3579-62-2) is a dual-action PDE inhibitor/anticholinergic with a 33.8 h half-life, enabling sustained smooth muscle relaxation without frequent re-dosing.
Sourced as hydrochloride salt (CAS 3321-06-0) for consistent API quality.
Denaverine (CAS 3579-62-2) is a synthetic diarylmethane derivative and a dual-action neurotropic-musculotropic spasmolytic agent. Functioning primarily as a phosphodiesterase (PDE) inhibitor with concurrent anticholinergic properties, it facilitates targeted smooth muscle relaxation. In procurement and formulation contexts, it is most frequently sourced as its hydrochloride salt (CAS 3321-06-0) for veterinary and human antispasmodic applications, particularly for myometrial relaxation during parturition. Its well-characterized pharmacokinetic profile—featuring a prolonged half-life of 33.8 hours and a steady-state volume of distribution of 7.1 L/kg—makes it a highly reproducible active pharmaceutical ingredient (API) for sustained-release or injectable formulations compared to shorter-acting analogs [1].
Substituting Denaverine with generic neurotropic agents (such as butylscopolamine or atropine) or musculoneurotropic drugs (such as metamizole or pethidine) often fails in targeted obstetric and gastrointestinal applications due to distinct pharmacological divergence [1]. While papaverine shares the PDE-inhibition mechanism, Denaverine provides a dual-action profile by adding anticholinergic receptor blockade, which synergistically reduces intracellular calcium. Furthermore, Denaverine's specific tissue distribution and extended elimination half-life of nearly 34 hours [2] cannot be replicated by short-acting generic alternatives like papaverine, which has a half-life of only 1.5 to 2 hours[3]. This means generic substitution directly compromises dosing intervals and the predictability of smooth muscle relaxation in clinical or veterinary formulations.
In an extracorporeal perfusion model of swine uteri, Denaverine demonstrated significant statistical advantages in inhibiting rhythmic uterine contractions compared to standard neurotropic agents (butylscopolamine, atropine) and musculoneurotropic drugs (morphine, metamizole, pethidine)[1]. The musculotropic relaxant effect of Denaverine yielded statistically significant reductions (P ≤ 0.05) across all dosages and measured parameters, proving its distinct advantage in muscle physiology applications over common generic substitutes [1].
| Evidence Dimension | Uterine contractility inhibition |
| Target Compound Data | Significant inhibition of myometrial contractions (P ≤ 0.05) across all tested dosages |
| Comparator Or Baseline | Neurotropic (butylscopolamine, atropine) and musculoneurotropic (morphine, metamizole, pethidine) agents |
| Quantified Difference | Statistically significant advantage (P ≤ 0.05) in contraction inhibition over comparators |
| Conditions | Extracorporeal perfusion model of swine uteri |
Justifies procuring Denaverine for veterinary obstetric formulations where standard anticholinergics or opioids fail to provide adequate, targeted myometrial relaxation.
While Denaverine shares a papaverine-like phosphodiesterase (PDE) inhibition mechanism, its pharmacokinetic profile is highly advantageous for sustained applications. Clinical pharmacokinetic studies in healthy subjects show Denaverine has an extended elimination half-life of 33.8 hours [1]. In stark contrast, papaverine exhibits a rapid elimination half-life of only 1.5 to 2 hours [2]. This >15-fold extension in half-life allows for prolonged spasmolytic efficacy without the need for continuous infusion.
| Evidence Dimension | Elimination half-life |
| Target Compound Data | 33.8 hours |
| Comparator Or Baseline | Papaverine (1.5 - 2.0 hours) |
| Quantified Difference | >15-fold longer elimination half-life for Denaverine |
| Conditions | Human pharmacokinetic single-dose studies (Denaverine) vs. standard clinical PK data (Papaverine) |
Enables the development of single-dose or extended-interval formulations, significantly reducing the burden of frequent administration in acute spasmolytic therapy.
Denaverine exhibits a predictable pharmacokinetic profile that supports multiple formulation routes. Following the administration of a 50 mg aqueous solution, the absolute oral bioavailability of Denaverine is 37%, with a total body clearance of 5.7 mL/min/kg and a steady-state volume of distribution of 7.1 L/kg [1]. The incomplete oral bioavailability is primarily driven by first-pass metabolism to N-monodemethyl denaverine [1]. This quantifiable baseline provides formulators with the exact parameters needed to calculate systemic exposure for oral and suppository dosage forms.
| Evidence Dimension | Absolute oral bioavailability and clearance |
| Target Compound Data | 37% oral bioavailability; 5.7 mL/min/kg clearance |
| Comparator Or Baseline | Intravenous baseline (100% bioavailability) |
| Quantified Difference | 63% reduction in systemic exposure via oral route due to first-pass metabolism |
| Conditions | Healthy subjects receiving 50 mg denaverine hydrochloride in aqueous solution |
Validates the feasibility of developing oral and suppository dosage forms and provides the exact pharmacokinetic parameters required for accurate dosing calculations.
Denaverine is an evidence-backed API for injectable solutions designed to regulate hypertonic uterine contractions and promote birth canal dilation in cattle and dogs. Its proven superiority over generic neurotropic agents in myometrial perfusion models ensures reliable and targeted smooth muscle relaxation during parturition [1].
Leveraging its prolonged half-life of 33.8 hours, Denaverine is highly suitable for the development of oral or suppository formulations targeting human or veterinary gastrointestinal spasms. This pharmacokinetic advantage eliminates the need for the frequent re-dosing required by short-acting analogs like papaverine [2].
In pharmacological research, Denaverine serves as a highly effective benchmark musculotropic relaxant for evaluating smooth muscle contractility. Its dual mechanism of action makes it an ideal positive control in uterine or gastrointestinal tissue perfusion models studying spasmolytic efficacy [1].